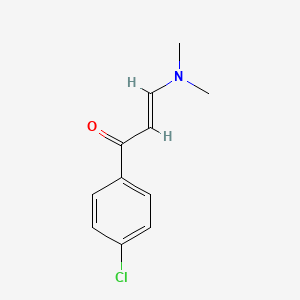

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBABRJLWCBTBS-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one synthesis protocol

An In-Depth Technical Guide to the Synthesis of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Introduction: The Versatility of Enaminones

This compound is a member of the enaminone class of organic compounds. Enaminones, characterized by the β-amino-α,β-unsaturated ketone functional group, are highly valuable and versatile intermediates in modern organic synthesis. Their unique electronic structure, featuring a conjugated system that includes a nitrogen lone pair, an olefinic double bond, and a carbonyl group, makes them powerful building blocks for the construction of a wide array of complex molecules, particularly nitrogen-containing heterocycles. These heterocyclic scaffolds are cornerstones in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals.[1][2] This guide provides a detailed protocol for the synthesis of this specific enaminone, grounded in established chemical principles and supported by peer-reviewed literature.

Reaction Principle: Condensation of Ketones with Formamide Acetals

The most direct and widely adopted method for synthesizing this compound is the condensation reaction between 4-chloroacetophenone and a formylating agent, typically N,N-dimethylformamide dimethyl acetal (DMFDMA).[1][2] This reaction provides a regioselective route to the desired enaminone, leveraging the reactivity of the methyl group alpha to the carbonyl of the acetophenone.

The overall transformation is as follows:

4-Chloroacetophenone + N,N-Dimethylformamide dimethyl acetal → this compound + 2 CH₃OH

Reaction Mechanism

The reaction proceeds through a well-understood pathway involving nucleophilic attack followed by elimination. The causality behind this transformation lies in the electrophilic nature of the acetal carbon in DMFDMA and the nucleophilic character of the enolate formed from 4-chloroacetophenone.

-

Initial Adduct Formation: The reaction initiates with the attack of the carbonyl oxygen of 4-chloroacetophenone on one of the methoxy groups of DMFDMA, which is facilitated by the acetal's reactivity. This step is often reversible.

-

Enamine Formation & Elimination: The key step involves the formation of an intermediate adduct. The lone pair on the dimethylamino group facilitates the elimination of a molecule of methanol.

-

Second Elimination: A second molecule of methanol is subsequently eliminated from the intermediate, driven by the formation of the stable, conjugated enaminone system. The resulting product is the thermodynamically favored E-isomer.

Below is a diagram illustrating the mechanistic pathway.

Caption: Mechanism of enaminone formation from 4-chloroacetophenone and DMFDMA.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1] It is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials & Reagents:

-

4-Chloroacetophenone (1.0 eq)

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.1 - 1.2 eq)

-

Anhydrous Xylene (solvent)

-

Petroleum Ether (for trituration/washing)

-

Argon or Nitrogen gas supply (for inert atmosphere)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Inert gas line (manifold or balloon)

-

Glass funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 4-chloroacetophenone (e.g., 1.55 g, 10 mmol).

-

Add anhydrous xylene (e.g., 10 mL).

-

Stir the mixture at room temperature until the solid is fully dissolved.

-

-

Addition of Reagent:

-

Under a gentle flow of argon or nitrogen, add N,N-dimethylformamide dimethyl acetal (DMFDMA) (e.g., 1.5 mL, 11.2 mmol, 1.12 eq) to the solution.

-

The choice of a slight excess of DMFDMA ensures the complete conversion of the starting ketone.

-

-

Reaction Execution:

-

Attach a reflux condenser to the flask and ensure a continued inert atmosphere.

-

Heat the reaction mixture to reflux (the boiling point of xylene is approx. 140 °C) using a heating mantle.

-

Maintain the reflux with vigorous stirring for approximately 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

-

-

Product Isolation (Workup):

-

After 16 hours, allow the mixture to cool to room temperature.

-

Remove the volatile components (xylene and excess DMFDMA) in vacuo using a rotary evaporator. This will typically leave an orange-red solid or oily residue.

-

-

Purification:

-

To the solid residue, add petroleum ether (e.g., 20 mL) and triturate the solid using a spatula. This process washes away non-polar impurities and helps to induce crystallization.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the collected solid with additional portions of cold petroleum ether (e.g., 2 x 5 mL) to remove any remaining soluble impurities.

-

Air-dry the solid on the filter paper to obtain the final product.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target enaminone.

Data Summary and Characterization

The following table summarizes the quantitative data and expected analytical results for the synthesis, based on literature values.[1]

| Parameter | Value | Rationale / Notes |

| Reactant Molar Ratio | 1 : 1.12 (Ketone : DMFDMA) | A slight excess of DMFDMA drives the reaction to completion. |

| Reaction Temperature | ~140 °C (Reflux in Xylene) | Provides sufficient thermal energy to overcome the activation barrier. |

| Reaction Time | 16 hours | Ensures high conversion of the starting material. |

| Expected Yield | ~62% | This is a typical isolated yield for this specific transformation. |

| Appearance | Light orange solid | The color arises from the extended conjugated π-system. |

| Melting Point | 87–88 °C | A sharp melting point is indicative of high purity. |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.87–7.81 (m, 2H), 7.80 (d, J = 12.3 Hz, 1H), 7.40–7.34 (m, 2H), 5.66 (d, J = 12.3 Hz, 1H), 3.16 and 2.93 (2 br s, 6H) | Confirms the presence of aromatic, vinylic, and N-methyl protons. |

Safety and Handling

-

Xylene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin. Work in a well-ventilated fume hood.

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA): Flammable liquid. Causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

4-Chloroacetophenone: Harmful if swallowed. Causes skin and eye irritation.

-

The reaction should be conducted under an inert atmosphere to prevent moisture from hydrolyzing the DMFDMA reagent.

Conclusion

The synthesis of this compound via the condensation of 4-chloroacetophenone with DMFDMA is a robust and reliable procedure. It provides good yields of a valuable synthetic intermediate that serves as a gateway to more complex heterocyclic systems. The protocol's success relies on anhydrous conditions and proper purification techniques to isolate a high-purity product, whose identity can be unequivocally confirmed by standard analytical methods such as NMR spectroscopy and melting point determination.

References

-

Al-Hadedi, A. A. M., Gaffer, H. E., & El-Gazzar, A. B. A. (2014). Preparation and Transformations of Acetophenone-Derived Enamino Ketones, BF 2 -β-Ketoiminates, and BF 2 -β-Diketonates. Molecules, 19(9), 13443-13465. [Link]

-

Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Scalable synthesis of enaminones utilizing Gold's reagents. Organic Letters, 9(22), 4363-4365. [Link]

-

El-Awa, A., & El-Faham, A. (2008). Studies on enaminones. Organic Chemistry: An Indian Journal, 4(4), 317-324. [Link]

-

Dinar, Z., & Kadri, M. (2018). Synthesis of some enaminone derivatives under solvent-free process. Journal Marocain de Chimie Hétérocyclique, 17(2), 51-57. [Link]

Sources

Spectroscopic Characterization of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one: An In-Depth Technical Guide

Introduction: Unveiling the Molecular Architecture of a Privileged Scaffold

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one belongs to the enaminone class of compounds, which are recognized as versatile synthons in organic chemistry. The inherent electronic properties of the extended π-system, influenced by the electron-donating dimethylamino group and the electron-withdrawing chloro-substituted phenyl ring, make this molecule a subject of significant interest in medicinal chemistry and materials science. A thorough spectroscopic characterization is paramount to confirm its structural integrity and stereochemistry, which are critical determinants of its chemical reactivity and biological activity. This guide provides a comprehensive overview of the multi-faceted spectroscopic approach to elucidate the structure of this enaminone, grounded in field-proven insights and established analytical protocols.

Molecular Structure and Isomerism

The unequivocal identification of this compound hinges on the application of a suite of spectroscopic techniques. The molecule's structure, characterized by a chloro-substituted aromatic ring, a propenone linker, and a dimethylamino group, presents specific spectroscopic signatures. The "(2E)" designation refers to the trans configuration about the C2-C3 double bond, a key stereochemical feature that is readily discernible through Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most definitive method for the structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the electronic environment of the nuclei.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a detailed picture of the proton framework of the molecule. While the specific spectrum for the title compound is not publicly available, data from the closely related analogue, (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, offers valuable predictive insights. The substitution of fluorine with chlorine is expected to induce minor shifts in the aromatic region due to differences in their electronic effects.

Expected ¹H NMR Spectral Data (based on fluoro-analogue in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.95 | Singlet | 3H | N-CH₃ | The two methyl groups on the nitrogen are chemically equivalent and appear as a sharp singlet. The chemical shift is in the expected range for N-methyl protons. |

| ~3.15 | Singlet | 3H | N-CH₃ | |

| ~5.70 | Doublet | 1H | =CH-CO | This proton is part of the vinylic system and is coupled to the other vinylic proton. The upfield shift is due to the electron-donating effect of the dimethylamino group. |

| ~7.45 | Doublet | 2H | Ar-H | Protons on the chlorophenyl ring ortho to the carbonyl group. These are expected to be deshielded due to the anisotropic effect of the carbonyl group. |

| ~7.80 | Doublet | 1H | =CH-N | This vinylic proton is coupled to the proton at C2, appearing as a doublet. Its downfield shift relative to the other vinylic proton is due to its proximity to the nitrogen atom. |

| ~7.90 | Doublet | 2H | Ar-H | Protons on the chlorophenyl ring meta to the carbonyl group. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Although a direct spectrum is not presented here, its availability is noted on platforms such as SpectraBase, as indicated by its PubChem entry[1]. The expected chemical shifts can be predicted based on the known effects of the functional groups.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~37.5 | N-(C H₃)₂ | The methyl carbons of the dimethylamino group are expected in this region. |

| ~45.0 | N-(C H₃)₂ | |

| ~95.0 | =C H-CO | The C2 carbon of the enone system is significantly shielded by the electron-donating dimethylamino group. |

| ~128.0 | Ar-C H | Aromatic carbons on the chlorophenyl ring. |

| ~130.0 | Ar-C H | |

| ~135.0 | Ar-C -Cl | The carbon atom directly attached to the chlorine atom. |

| ~138.0 | Ar-C -CO | The ipso-carbon of the aromatic ring attached to the carbonyl group. |

| ~155.0 | =C H-N | The C3 carbon of the enone system, deshielded by the nitrogen atom. |

| ~188.0 | C =O | The carbonyl carbon, appearing at a characteristic downfield chemical shift. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Parameters:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the CDCl₃ solvent peak (δ 77.16 ppm).

Vibrational Spectroscopy: Fingerprinting Functional Groups with FT-IR

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands (based on fluoro-analogue):

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050-3100 | Medium | C-H stretch (aromatic and vinylic) | Characteristic stretching vibrations for C-H bonds on sp² hybridized carbons. |

| ~2800-3000 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the methyl C-H bonds. |

| ~1640 | Strong | C=O stretch (conjugated ketone) | The strong absorption is characteristic of a carbonyl group. The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the C=C double bond and the aromatic ring. |

| ~1590-1600 | Strong | C=C stretch (vinylic and aromatic) | Stretching vibrations of the carbon-carbon double bonds in the enone system and the aromatic ring. |

| ~1550 | Strong | C=N⁺ stretch (enaminone character) | This band arises from the partial double bond character of the C-N bond due to resonance. |

| ~1440 | Medium | C-H bend (methyl) | Bending vibrations of the methyl groups. |

| ~1090 | Strong | C-Cl stretch | Characteristic stretching vibration for an aryl chloride. |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: A standard FT-IR spectrometer equipped with a universal ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Acquisition and Processing:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2 in an approximate 3:1 ratio).

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): A peak at m/z 209 (for ³⁵Cl) and a smaller peak at m/z 211 (for ³⁷Cl) in a ~3:1 ratio, confirming the molecular formula C₁₁H₁₂ClNO.

-

Major Fragment Ions: Based on studies of similar enaminones, the fragmentation is expected to proceed through characteristic pathways.

Predicted Fragmentation Pattern:

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

<content_type_in_depth_technical_guide_or_whitepaper_on_the_core_audience_researchers_scientists_and_drug_development_professionals_core_requirements_part_1_core_directive_autonomy_you_have_full_editorial_control_to_structure_this_guide_do_not_follow_a_rigid_pre_set_template_instead_analyze_the_specific_nature_of_the_topic_and_design_a_structure_that_best_tells_the_in_depth_technical_guide_part_2_scientific_integrity_logic_e_e_a_t_as_a_senior_application_scientist_you_must_synthesize_technical_accuracy_with_field_proven_insights_your_narrative_should_follow_these_three_pillars_expertise_experience_do_not_just_list_steps_explain_the_causality_behind_experimental_choices_trustworthiness_every_protocol_described_must_be_a_self_validating_system_authoritative_grounding_comprehensive_references_in_text_citations_you_must_cite_and_link_to_authoritative_sources_to_support_key_mechanistic_claims_or_protocol_standards_within_the_body_text_reference_list_output_at_the_very_end_of_the_content_you_are_required_to_generate_a_complete_references_section_consolidate_all_sources_cited_into_a_numbered_list_including_the_title_source_and_a_valid_clickable_url_for_verification_link_integrity_use_real_verified_urls_provided_by_the_grounding_tool_a_working_landing_page_is_prioritized_over_a_potentially_broken_deep_link_part_3_visualization_formatting_data_presentation_summarize_all_quantitative_data_into_clearly_structured_tables_for_easy_comparison_experimental_protocols_provide_detailed_step_by_step_methodologies_for_all_key_experiments_workflows_cited_mandatory_visualization_create_diagrams_for_all_described_signaling_pathways_experimental_workflows_or_logical_relationships_using_graphviz_dot_language_enclose_all_dot_scripts_within_a_dot_code_block_provide_a_brief_descriptive_caption_directly_below_each_generated_diagram_within_100_characters_diagram_specifications_max_width_760px_color_contrast_rule_ensure_sufficient_contrast_between_arrow_symbol_colors_and_their_background_avoid_using_the_same_color_for_foreground_elements_node_text_contrast_rule_critical_text_color_fontcolor_must_be_explicitly_set_to_have_high_contrast_against_the_node_s_background_fillcolor_color_palette_4285f4_ea4335_fbbc05_34a853_ffffff_f1f3f4_202124_5f6368>

Introduction

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, a member of the enaminone family, represents a versatile scaffold in organic synthesis and medicinal chemistry.[1][2] The unique electronic and structural features of enaminones, characterized by a conjugated system involving a carbonyl group, a carbon-carbon double bond, and a nitrogen atom, make them valuable precursors for a diverse range of heterocyclic compounds.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds.[3] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation, experimental considerations, and data validation.

Molecular Structure and NMR-Active Nuclei

The structure of this compound (Molecular Formula: C₁₁H₁₂ClNO) contains several distinct proton and carbon environments, each giving rise to a unique signal in the respective NMR spectra.[4][5] Understanding the electronic effects within the molecule is paramount to accurately assigning these signals. The electron-donating dimethylamino group and the electron-withdrawing 4-chlorophenyl group create a polarized molecule with significant conjugation, influencing the chemical shifts of the vinylic and aromatic protons and carbons.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information about the number of different types of protons, their electronic environment, and their connectivity. For this compound, the spectrum is characterized by signals in the aromatic, vinylic, and aliphatic regions.

Key Proton Environments and Expected Chemical Shifts:

-

Dimethylamino Protons (-N(CH₃)₂): These six equivalent protons are expected to appear as a sharp singlet in the upfield region, typically around 2.9-3.3 ppm. The electron-donating nature of the nitrogen atom shields these protons.

-

Vinylic Protons (-CH=CH-): The two protons on the carbon-carbon double bond are non-equivalent and will appear as doublets due to coupling with each other. The proton attached to the carbon adjacent to the carbonyl group (α-proton) is expected to be more deshielded (downfield) than the proton adjacent to the dimethylamino group (β-proton). This is due to the anisotropic effect of the carbonyl group. Expected chemical shifts are in the range of 5.5-7.8 ppm. The coupling constant (J-value) for trans-vinylic protons is typically in the range of 12-18 Hz.

-

Aromatic Protons (-C₆H₄-): The 4-chlorophenyl group gives rise to a characteristic AA'BB' splitting pattern, which often appears as two doublets. The protons ortho to the carbonyl group are more deshielded than the protons meta to it. These signals are typically observed in the downfield region of 7.4-8.0 ppm.[6]

Data Presentation: ¹H NMR

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N(CH₃)₂ | ~3.1 | Singlet | 6H | - |

| H-2 (α-vinylic) | ~5.7 | Doublet | 1H | ~12.5 |

| H-3 (β-vinylic) | ~7.6 | Doublet | 1H | ~12.5 |

| H-2', H-6' (ortho-aromatic) | ~7.9 | Doublet | 2H | ~8.5 |

| H-3', H-5' (meta-aromatic) | ~7.4 | Doublet | 2H | ~8.5 |

Note: The exact chemical shifts can vary depending on the solvent and concentration used.[7][8]

Causality Behind Experimental Choices:

The choice of a deuterated solvent is critical for ¹H NMR. Chloroform-d (CDCl₃) is a common choice for enaminones due to its good solubilizing power and relatively simple residual solvent peak. However, for compounds with potential for hydrogen bonding or tautomerism, solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) can provide valuable information.[9] The concentration of the sample should be optimized to obtain a good signal-to-noise ratio without causing significant line broadening.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum to a series of single lines and to enhance the signal-to-noise ratio.

Key Carbon Environments and Expected Chemical Shifts:

-

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear at the downfield end of the spectrum, typically in the range of 180-200 ppm.[10][11]

-

Aromatic Carbons (-C₆H₄-): The four distinct aromatic carbons will have signals in the range of 128-140 ppm. The carbon attached to the chlorine atom (ipso-carbon) and the carbon attached to the carbonyl group will have distinct chemical shifts from the other aromatic carbons.

-

Vinylic Carbons (-CH=CH-): The two vinylic carbons will appear in the range of 95-160 ppm. The carbon adjacent to the nitrogen (C-3) will be more shielded than the carbon adjacent to the carbonyl group (C-2).

-

Dimethylamino Carbons (-N(CH₃)₂): These two equivalent carbons will appear in the upfield region, typically around 38-45 ppm.

Data Presentation: ¹³C NMR

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~187 |

| C-3 | ~155 |

| C-1' (ipso-aromatic) | ~139 |

| C-4' (ipso-aromatic, C-Cl) | ~137 |

| C-2', C-6' (ortho-aromatic) | ~130 |

| C-3', C-5' (meta-aromatic) | ~128 |

| C-2 | ~97 |

| N(CH₃)₂ | ~45, ~38 (may be non-equivalent) |

Note: The chemical shifts are approximate and can be influenced by the solvent.[11][12]

Trustworthiness: A Self-Validating System

The combination of ¹H and ¹³C NMR data provides a self-validating system for structure confirmation. For instance, the number of signals in the ¹³C spectrum should correspond to the number of unique carbon atoms in the proposed structure. Furthermore, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively correlate proton and carbon signals, confirming the connectivity within the molecule.

Experimental Protocols

Sample Preparation Workflow

Caption: Workflow for NMR sample preparation.

Step-by-Step Methodology:

-

Weighing: Accurately weigh approximately 5-10 mg of this compound. The precision of this step is crucial for quantitative NMR (qNMR) applications.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Internal Standard (Optional): For qNMR, add a known amount of an internal standard. Tetramethylsilane (TMS) is often used as a chemical shift reference (δ = 0.00 ppm).[13]

-

Transfer: Carefully transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition Workflow

Caption: General workflow for NMR data acquisition.

Step-by-Step Methodology:

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field to optimize its homogeneity, which is essential for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters: Set up the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments. This includes defining the spectral width, acquisition time, number of scans, and relaxation delay. For ¹³C NMR, a sufficient number of scans is necessary to achieve a good signal-to-noise ratio.

-

Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is processed. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Conclusion

The ¹H and ¹³C NMR analysis of this compound provides a detailed and unambiguous confirmation of its molecular structure. The characteristic chemical shifts and coupling patterns observed in the spectra are consistent with the electronic properties and connectivity of the molecule. By following rigorous experimental protocols and applying a sound understanding of NMR principles, researchers can confidently utilize this powerful analytical technique for the characterization of enaminones and other complex organic molecules in the field of drug development and scientific research.

References

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. RSC Publishing. Retrieved from [Link]

-

RSC Publishing. (n.d.). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Retrieved from [Link]

-

Al-Najjar, B. O., & El-Elnagdi, M. H. (2012). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][10][14]naphthyridines. Molecules, 17(9), 10826-10841. Retrieved from [Link]

-

Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of Chemical and Pharmaceutical Research, 8(3), 634-642. Retrieved from [Link]

-

Bothorel, L. (2012). Enaminone analysis by 1H NMR spectroscopy. Master Analyse et Controle. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 4. 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Retrieved from [Link]

-

PubMed. (2013). An Experimental and Computational Investigation on the Fragmentation Behavior of Enaminones in Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

-

Al-amodi, H. A., Al-Salahi, R. A., Al-Omar, M. A., & Al-amri, A. M. (2020). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). Materials, 13(15), 3386. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

-

khdera, H. A. (2025). Synthesis of (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxy-5-((E)-o-tolyldiazenyl)phenyl)prop-2-en-1-one and (E)-2-(4-(dimethylamino) phenyl)-6-(o-tolyldiazenyl)-4H-chromen-4-one. International Journal of New Chemistry, 12(3), 474-484. Retrieved from [Link]

-

ChemHelpASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of.... Retrieved from [Link]

-

IUCr. (n.d.). (E)-3-[(Dimethylamino)methylidene]-4-phenyl-1-(prop-2-ynyl)-1H-1,5-benzodiazepin-2(3H). Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Sci-Hub. (n.d.). NMR of Enaminones. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Bentham Science. (n.d.). Chapter - NMR of the Enaminones. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]

-

Dr. Puspendra Classes. (2018, June 17). Part 5: NMR - Solvents used in 1H NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0238460). Retrieved from [Link]

-

ResearchGate. (2025, August 6). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Retrieved from [Link]

Sources

- 1. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | C11H12ClNO | CID 5375260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. thieme-connect.de [thieme-connect.de]

- 8. youtube.com [youtube.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. compoundchem.com [compoundchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]

An In-depth Technical Guide to (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one: Physicochemical Properties and Synthetic Protocols

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, a member of the enaminone class of compounds. Enaminones are versatile synthons in organic chemistry, valued for their unique electronic structure and reactivity, which makes them key intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1][2] This guide will delve into its structural characteristics, spectroscopic signature, and provide a detailed, field-proven protocol for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 28587-05-5, possesses a molecular formula of C₁₁H₁₂ClNO and a molecular weight of approximately 209.67 g/mol .[3][4] The molecule features a 4-chlorophenyl ketone moiety conjugated with a dimethylamino-substituted vinyl group. This extended π-system is central to its chemical reactivity and spectroscopic properties.

The term enaminone describes the N-C=C-C=O conjugated system, which can be viewed as a vinylogous amide.[1] This conjugation results in significant electron delocalization, leading to a planar structure and a substantial contribution from a zwitterionic resonance form. This electronic characteristic influences its reactivity, often making the β-carbon susceptible to nucleophilic attack and the α-carbon to electrophilic attack.

Computed Physicochemical Data Summary

| Property | Value | Source |

| Molecular Weight | 209.67 g/mol | PubChem[3] |

| Molecular Formula | C₁₁H₁₂ClNO | PubChem[3] |

| XLogP3 | 2.6 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

| Exact Mass | 209.0607417 Da | PubChem[3] |

| Monoisotopic Mass | 209.0607417 Da | PubChem[3] |

| Topological Polar Surface Area | 20.3 Ų | PubChem[3] |

| Heavy Atom Count | 14 | PubChem[3] |

Synthesis of this compound

The synthesis of enaminones is typically straightforward. A common and efficient method involves the condensation of a β-dicarbonyl compound or an activated ketone with an amine or, in the case of tertiary enaminones like the title compound, a derivative of dimethylformamide. The following protocol is a robust method for the synthesis of this compound.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroacetophenone (1 equivalent).

-

Reagent Addition: Add a suitable solvent such as toluene, followed by dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

-

Reaction: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/hexane, to afford the pure this compound as a solid.

Expert Insight: The choice of DMF-DMA is crucial as it serves as both a reactant (providing the dimethylamino and one carbon atom) and a dehydrating agent, driving the reaction to completion. Toluene is a good solvent choice due to its appropriate boiling point for this reaction and its ability to azeotropically remove the methanol byproduct.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. Below are the expected spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The two vinylic protons will appear as doublets with a coupling constant (J) of approximately 12-16 Hz, confirming the E-configuration of the double bond. The dimethylamino group will present as a singlet integrating to six protons. The aromatic protons of the 4-chlorophenyl ring will appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring.

¹³C NMR: The carbon NMR will show a signal for the carbonyl carbon in the downfield region (typically ~180-190 ppm). The two vinylic carbons will also be present, with the carbon α to the carbonyl appearing at a higher field than the β-carbon due to the electron-donating effect of the dimethylamino group. The carbons of the dimethylamino group will appear as a single peak in the aliphatic region. The four distinct signals for the 4-chlorophenyl ring will be observable in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the conjugated carbonyl (C=O) group, typically appearing in the range of 1630-1660 cm⁻¹. The C=C double bond stretching vibration is also expected in the region of 1580-1620 cm⁻¹. The C-N stretching of the enamine moiety will likely be observed around 1250-1350 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), should show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the dimethylamino group and other characteristic fragments of the 4-chlorophenyl ketone moiety.

Chemical Reactivity and Applications

The enaminone functionality in this compound dictates its reactivity. The electron-rich double bond and the electrophilic carbonyl group allow for a wide range of chemical transformations.

Sources

An In-depth Technical Guide to 2-(2-amino-5-bromobenzoyl)pyridine: A Pivotal Intermediate in Pharmaceutical Synthesis

A Note on Chemical Identification: It is crucial to clarify a discrepancy in the provided CAS number. Extensive database searches reveal that CAS number 28587-05-5 is assigned to 1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one[1]. The compound central to pharmaceutical research and development, particularly in the synthesis of benzodiazepines, is 2-(2-amino-5-bromobenzoyl)pyridine , which is correctly identified by CAS number 1563-56-0 [2][3][4][5][6][7]. This guide will focus on the properties, synthesis, and applications of the latter, a compound of significant interest to researchers, scientists, and drug development professionals.

Introduction

2-(2-amino-5-bromobenzoyl)pyridine, also known as (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone or ABBP, is a cornerstone intermediate in the synthesis of several critical pharmaceutical agents[2][8]. Its molecular architecture, featuring a brominated aminobenzoyl group linked to a pyridine ring, offers a versatile scaffold for the construction of complex heterocyclic systems. This guide provides a comprehensive technical overview of its chemical and physical properties, established synthesis protocols, and its significant role in the development of widely used therapeutics.

Physicochemical Properties

2-(2-amino-5-bromobenzoyl)pyridine is typically a yellow to brown solid crystalline powder[2][4][5]. Its solubility in various solvents is a critical parameter for its application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 1563-56-0 | [3][4][5][6][7] |

| Molecular Formula | C₁₂H₉BrN₂O | [2][3][4][5] |

| Molecular Weight | 277.12 g/mol | [2][3][5] |

| Appearance | Yellow to brown solid | [2][4][5] |

| Melting Point | 98-100 °C | [2][5][9] |

| Boiling Point | 451 °C | [2][5] |

| Density | ~1.546 g/cm³ | [2] |

| Solubility | Soluble in DMSO and methanol | [2][5][7] |

| InChI Key | KHVZPFKJBLTYCC-UHFFFAOYSA-N |

Synthesis of 2-(2-amino-5-bromobenzoyl)pyridine

The efficient synthesis of this key intermediate is paramount for the pharmaceutical industry. Several synthetic routes have been developed, with the choice of method often depending on factors such as scale, cost, and environmental considerations.

Grignard-based Synthesis

One common laboratory-scale synthesis involves the reaction of 2-bromopyridine with 2-amino-5-bromobenzoic acid, facilitated by n-butyllithium[2][10]. This method, while effective, requires cryogenic conditions and the use of pyrophoric reagents, which can be challenging for large-scale industrial production[11].

Caption: Grignard-based synthesis of 2-(2-amino-5-bromobenzoyl)pyridine.

Palladium-Catalyzed Cross-Coupling Approach

More recent synthetic strategies focus on palladium-catalyzed cross-coupling reactions, which offer milder reaction conditions and are more amenable to industrial-scale production. A patented method describes a multi-step synthesis starting from 4-bromo-2-bromomethylphenol[11][12]. This process involves the formation of a boric acid derivative followed by a Suzuki coupling with 2-bromopyridine[11][12].

Caption: Multi-step synthesis via a palladium-catalyzed cross-coupling reaction.

Applications in Drug Development

The primary and most significant application of 2-(2-amino-5-bromobenzoyl)pyridine is as a pivotal intermediate in the synthesis of benzodiazepine drugs[2][8][10].

Synthesis of Bromazepam

Bromazepam is a high-potency benzodiazepine derivative with anxiolytic, sedative, and muscle-relaxant properties[9]. The synthesis of Bromazepam from 2-(2-amino-5-bromobenzoyl)pyridine is a well-established two-step process[9].

Experimental Protocol: Synthesis of Bromazepam from 2-(2-amino-5-bromobenzoyl)pyridine [9]

-

Step 1: Formation of 2-(2-bromoacetamido-5-bromobenzoyl)pyridine.

-

To a solution of 2-(2-amino-5-bromobenzoyl)pyridine (0.523 mol) in glacial acetic acid (2.0 L), add bromoacetyl bromide (0.523 mol) dropwise while maintaining the temperature below 20°C.

-

Stir the mixture for 1 hour at room temperature.

-

Collect the precipitated product by filtration, wash with acetic acid and then with ether.

-

Dry the product under vacuum to yield 2-(2-bromoacetamido-5-bromobenzoyl)pyridine hydrobromide as orange crystals.

-

-

Step 2: Intramolecular Cyclization to Bromazepam.

-

Suspend the 2-(2-bromoacetamido-5-bromobenzoyl)pyridine hydrobromide in dichloromethane.

-

Add a solution of aqueous ammonia dropwise with vigorous stirring.

-

Continue stirring for 2 hours at room temperature.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the residue from a suitable solvent to obtain Bromazepam.

-

Caption: Synthetic pathway for Bromazepam from 2-(2-amino-5-bromobenzoyl)pyridine.

Precursor to Remimazolam

2-(2-amino-5-bromobenzoyl)pyridine is also a key intermediate in the synthesis of Remimazolam, a short-acting GABAa receptor agonist used for intravenous anesthesia and sedation[2][11][12]. The availability of high-quality 2-(2-amino-5-bromobenzoyl)pyridine is therefore crucial for the production of this modern anesthetic agent[2][8].

Other Potential Applications and Biological Activity

Beyond its role as a synthetic intermediate, some studies have suggested that 2-(2-amino-5-bromobenzoyl)pyridine itself may possess biological activity. It has been shown to have anti-inflammatory properties in in-vitro experiments, potentially through the inhibition of cyclooxygenase enzymes[6][10]. Furthermore, it is a known metabolite of Bromazepam, formed through the cleavage of the benzodiazepine ring[13][14]. It has also been identified as an impurity in Bromazepam preparations[15].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-(2-amino-5-bromobenzoyl)pyridine. It is considered harmful if swallowed, inhaled, or in contact with skin, and can cause skin, eye, and respiratory irritation[2][16][17].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[2][16].

-

Handling: Use in a well-ventilated area and avoid generating dust[16]. Do not eat, drink, or smoke when using this product[16].

-

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere[2][18].

Analytical Methods

The purity and identity of 2-(2-amino-5-bromobenzoyl)pyridine are critical for its use in pharmaceutical synthesis. High-performance liquid chromatography (HPLC) is a common analytical technique for assessing its purity and for monitoring the progress of reactions involving this compound[11][12][19]. Reverse-phase HPLC methods using a C18 column with a mobile phase of acetonitrile and water with an acid modifier are typically employed[19].

Conclusion

2-(2-amino-5-bromobenzoyl)pyridine (CAS 1563-56-0) is a compound of immense importance in the field of medicinal chemistry and drug development. Its role as a key intermediate in the synthesis of essential medicines such as Bromazepam and Remimazolam underscores its value to the pharmaceutical industry. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and scientists working on the development of new and existing therapeutics.

References

- 2-(2-Amino-5-bromobenzoyl)pyridine: A Comprehensive Overview. (2025).

- Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka | Patsnap. (n.d.).

- Application Notes and Protocols: Synthesis of Bromazepam from 2-(2-Amino-5-bromobenzoyl)pyridine - Benchchem. (n.d.).

- 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | 1563-56-0 - ChemicalBook. (2025).

- The Chemical Backbone: 2-(2-Amino-5-bromobenzoyl)pyridine in Drug Development. (2025).

- CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents. (n.d.).

- 2-(2-Amino-5-bromobenzoyl)pyridine | C12H9BrN2O | CID 73807 - PubChem. (n.d.).

- 2-amino-5-bromobenzoylpyridine - ChemBK. (2024).

- 2-(2-Amino-5-bromobenzoyl)pyridine | 1563-56-0 - Sigma-Aldrich. (n.d.).

- 2-(2-Amino-5-bromobenzoyl)pyridine - Apollo Scientific. (2023).

- 2-(2-Amino-5-bromobenzoyl)pyridine - LGC Standards. (n.d.).

- 2-(2-Amino-5-bromobenzoyl)pyridine - SIELC Technologies. (2018).

- Synthesis routes of 2-(2-Amino-5-bromobenzoyl)pyridine - Benchchem. (n.d.).

- An In-depth Technical Guide to 2-(2-amino-5-bromobenzoyl)pyridine - Benchchem. (n.d.).

- 2-(2-Amino-5-bromobenzoyl)pyridine | 1563-56-0 | IA17613 - Biosynth. (n.d.).

- 2-(2-Amino-5-bromobenzoyl)pyridine (CAS No: 1563-56-0) API Intermediate Manufacturers. (n.d.).

- (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone - Safety Data Sheet. (2025).

- 2-(2-Amino-5-bromobenzoyl)pyridine - Viwit. (n.d.).

- Safety Data Sheet - CymitQuimica. (n.d.).

- (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone - Cayman Chemical. (n.d.).

- 28587-05-5 | Sigma-Aldrich. (n.d.).

- Cas 13651-12-2,4'-Chloro-α,α-dibromoacetophenone | lookchem. (n.d.).

- (PDF) 2-(2-Amino-5-bromobenzoyl)pyridine - ResearchGate. (2025).

- Studies on metabolism of bromazepam. VI. Reduction of 2-(2-amino-5-bromobenzoyl)pyridine, a metabolite of bromazepam, in the rabbit, rat, and guinea pig - PubMed. (n.d.).

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-(2-Amino-5-bromobenzoyl)pyridine | C12H9BrN2O | CID 73807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-amino-5-bromobenzoylpyridine [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biosynth.com [biosynth.com]

- 7. caymanchem.com [caymanchem.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | 1563-56-0 [chemicalbook.com]

- 11. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]

- 12. Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Studies on metabolism of bromazepam. VI. Reduction of 2-(2-amino-5-bromobenzoyl)pyridine, a metabolite of bromazepam, in the rabbit, rat, and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-(2-Amino-5-bromobenzoyl)pyridine | LGC Standards [lgcstandards.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. 2-(2-Amino-5-bromobenzoyl)pyridine-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 19. 2-(2-Amino-5-bromobenzoyl)pyridine | SIELC Technologies [sielc.com]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Chlorophenyl Enaminones

Introduction: The Emergence of Chlorophenyl Enaminones in Drug Discovery

Enaminones, defined by their characteristic β-amino-α,β-unsaturated ketone structural motif, represent a class of highly versatile and privileged scaffolds in modern medicinal chemistry.[1] Their unique electronic delocalization and hydrogen bonding capabilities not only make them valuable synthetic intermediates but also confer a broad spectrum of biological activities.[1][2] The introduction of a chlorophenyl moiety to the enaminone core is a strategic design element aimed at modulating lipophilicity, metabolic stability, and target-binding interactions, thereby enhancing the therapeutic potential of the parent molecule.

This technical guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on the systematic screening of novel chlorophenyl enaminones. We will move beyond mere protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating approach to identifying and characterizing new bioactive candidates. The focus will be on three primary areas of high therapeutic need: antimicrobial, anticancer, and anti-inflammatory activities.

Part 1: The Strategic Screening Cascade for Bioactivity

A successful screening campaign is not a random collection of assays but a logical, tiered progression from broad, high-throughput methods to specific, mechanism-of-action studies. This cascade is designed to efficiently identify promising compounds while minimizing resource expenditure.

Caption: A generalized workflow for screening novel compounds.

Part 2: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities. Chlorophenyl enaminones have shown promise in this area, and a systematic screening approach is critical to validate their potential.

Rationale for Screening

The lipophilic nature of the chlorophenyl group can facilitate passage through microbial cell membranes, while the enaminone scaffold provides sites for crucial interactions with bacterial targets.

Primary Screening: Agar-Based Diffusion Methods

Agar diffusion assays are cost-effective, high-throughput first-line screens to qualitatively assess the antimicrobial activity of test compounds.[3]

Experimental Protocol: Agar Well Diffusion Assay

-

Principle: This method relies on the diffusion of the test compound from a well through a solidified agar medium, creating a concentration gradient. If the compound is active, it will inhibit the growth of a seeded microorganism, resulting in a clear zone of inhibition.[3][4]

-

Materials:

-

Mueller-Hinton Agar (MHA)[4]

-

Sterile Petri dishes (90 mm)

-

Standardized microbial inoculum (0.5 McFarland turbidity)[4]

-

Test chlorophenyl enaminone compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Ciprofloxacin, Gentamicin)

-

Negative control (solvent vehicle, e.g., DMSO)

-

Sterile cork borer (6-8 mm diameter)

-

-

Step-by-Step Methodology:

-

Prepare Plates: Pour molten MHA into sterile Petri dishes and allow them to solidify under aseptic conditions.

-

Inoculate Surface: Using a sterile cotton swab, evenly streak the surface of the agar with the standardized microbial inoculum.

-

Create Wells: Use a sterile cork borer to punch uniform wells into the agar.

-

Load Compounds: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at 37°C for 16-24 hours.[5]

-

Data Collection: Measure the diameter of the zone of inhibition (in mm) for each well. A clear zone indicates antimicrobial activity.

-

Secondary Screening: Minimum Inhibitory Concentration (MIC)

Following a positive result in the primary screen, a quantitative assessment is required to determine the potency of the compound. The broth microdilution method is the gold standard for determining the MIC.[6]

Experimental Protocol: Broth Microdilution Assay

-

Principle: This assay determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid medium.[6][7]

-

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Standardized microbial inoculum

-

Test compounds

-

Positive and negative controls

-

-

Step-by-Step Methodology:

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate.[5]

-

Inoculation: Add the standardized microbial inoculum to each well, ensuring the final concentration of bacteria is appropriate.

-

Controls: Include wells with broth only (sterility control), broth and inoculum (growth control), and inoculum with the positive control antibiotic.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[5][7]

-

Data Presentation: Antimicrobial Activity

| Compound ID | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |

| CPE-001 | S. aureus | 18 | 16 |

| CPE-001 | E. coli | 12 | 64 |

| CPE-002 | S. aureus | 22 | 8 |

| CPE-002 | E. coli | 15 | 32 |

| Ciprofloxacin | S. aureus | 30 | 1 |

| Ciprofloxacin | E. coli | 35 | 0.5 |

Part 3: Anticancer Activity Screening

Enaminones have demonstrated significant potential as anticancer agents, capable of inducing apoptosis and arresting the cell cycle.[1] Screening against a panel of human cancer cell lines is the first step in identifying promising candidates.

Primary Screening: In Vitro Cytotoxicity Assay

The MTT assay is a reliable, colorimetric method for assessing cell viability and is widely used for primary screening of potential anticancer compounds.[8][9]

Experimental Protocol: MTT Assay

-

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[8][10] The amount of formazan produced is proportional to the number of living cells.

-

Materials:

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.[9][12]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours). Include vehicle-treated (control) and untreated cells.[9]

-

Add MTT Reagent: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing formazan crystals to form.[8][12]

-

Solubilize Formazan: Carefully remove the medium and add 100-200 µL of a solubilization solution to dissolve the purple crystals.[11]

-

Measure Absorbance: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Caption: Principle of the MTT cell viability assay.

Data Presentation: Anticancer Activity

| Compound ID | Cell Line | IC50 (µM) |

| CPE-003 | MCF-7 (Breast) | 15.2 |

| CPE-003 | HeLa (Cervical) | 21.8 |

| CPE-004 | MCF-7 (Breast) | 8.5 |

| CPE-004 | HeLa (Cervical) | 11.3 |

| Doxorubicin | MCF-7 (Breast) | 0.8 |

| Doxorubicin | HeLa (Cervical) | 0.5 |

Part 4: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Many heterocyclic compounds, the synthesis of which can involve enaminone intermediates, have been investigated for their anti-inflammatory properties, often by targeting cyclooxygenase (COX) enzymes.[13][14]

In Vitro COX Inhibition Assay

A primary screen for anti-inflammatory potential involves assessing the direct inhibitory effect of the compounds on the key inflammatory enzymes COX-1 and COX-2.

Experimental Protocol: COX Inhibitor Screening Assay

-

Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of cyclooxygenase. The peroxidase activity is colorimetrically assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

TMPD (colorimetric probe)

-

Test compounds

-

Known inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

-

96-well plate and microplate reader

-

-

Step-by-Step Methodology:

-

Enzyme Preparation: Add the enzyme (COX-1 or COX-2) to wells of a 96-well plate in a suitable buffer.

-

Inhibitor Incubation: Add the test compounds at various concentrations to the wells and incubate for a short period to allow for binding to the enzyme.

-

Initiate Reaction: Add arachidonic acid and TMPD to initiate the reaction.

-

Measure Activity: Immediately read the absorbance at 590 nm over time. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition caused by the test compound relative to the uninhibited control. Determine IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

-

Data Presentation: COX Inhibition

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| CPE-005 | 25.4 | 2.1 | 12.1 |

| CPE-006 | >100 | 15.8 | >6.3 |

| Indomethacin | 0.1 | 1.5 | 0.07 |

| Celecoxib | 15.0 | 0.05 | 300 |

Part 5: Structure-Activity Relationship (SAR) Insights

The data generated from these screening assays form the foundation for understanding the Structure-Activity Relationship (SAR). For chlorophenyl enaminones, key questions to investigate include:

-

Position of Chlorine: Does the position of the chlorine atom (ortho, meta, para) on the phenyl ring affect potency or selectivity?[15] For example, a para-chlorophenyl substitution has been shown to be favorable in some anticonvulsant enaminones.[16]

-

Number of Chlorine Atoms: How does di- or tri-substitution compare to mono-substitution?

-

Enaminone Substituents: How do modifications to the amine or carbonyl side of the enaminone scaffold impact activity?

Systematic analysis of these variations allows for the rational design of next-generation compounds with improved potency and more desirable pharmacological profiles.[17][18]

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for the biological screening of novel chlorophenyl enaminones. By progressing from high-throughput primary screens to quantitative secondary assays and eventually to detailed mechanistic studies, researchers can efficiently identify and validate promising new therapeutic candidates. The integration of antimicrobial, anticancer, and anti-inflammatory assays provides a comprehensive evaluation of the potential bioactivities inherent in this versatile chemical scaffold. Future work should focus on elucidating the specific molecular targets of active compounds and optimizing their drug-like properties for preclinical development.

References

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Available from: [Link]

-

Wadhai, V., et al. (2023). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. Available from: [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health. Available from: [Link]

-

A comprehensive review on in-vitro methods for anti-microbial activity. (2023). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (2022). National Institutes of Health. Available from: [Link]

-

Synthesis and anticonvulsant activity of enaminones. (1992). National Institutes of Health. Available from: [Link]

-

Zlatanova-Tenisheva, H., & Vladimirova, S. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. ResearchGate. Available from: [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). Royal Society of Chemistry. Available from: [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). World Organisation for Animal Health. Available from: [Link]

-

IBT Bioservices Guide to In Vitro Antibacterial Testing. (n.d.). IBT Bioservices. Available from: [Link]

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2023). MDPI. Available from: [Link]

-

Zlatanova-Tenisheva, H., & Vladimirova, S. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia. Available from: [Link]

-

Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. (n.d.). Der Pharma Chemica. Available from: [Link]

-

The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. (2022). MDPI. Available from: [Link]

-

Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (2019). Taif University. Available from: [Link]

-

Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. (2019). ResearchGate. Available from: [Link]

-

Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents. (2011). National Institutes of Health. Available from: [Link]

-

Studies Biologically Active Enaminones: An Easy Method for Structural Elucidation of Products Produced from Enaminone Starting Materials through Pathways Employing Microwave Irradiation. (2023). ResearchGate. Available from: [Link]

-

Studies with Biologically Active Enaminones: an Easy Method for Structural Elucidation of Products Produced from Enaminone Starting Materials through Pathways Employing Microwave Irradiation. (2012). International Research Journal of Pure and Applied Chemistry. Available from: [Link]

-

Screening and identification of novel biologically active natural compounds. (2017). National Institutes of Health. Available from: [Link]

-

Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Available from: [Link]

-

Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. (2023). MDPI. Available from: [Link]

-

Giri, R., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepin. CUNY Academic Works. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 6. ibtbioservices.com [ibtbioservices.com]

- 7. woah.org [woah.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. "Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepin" by Rajan Giri, Hari K. Namballa et al. [academicworks.cuny.edu]

A Senior Application Scientist's Guide to the Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Introduction: The Significance of the Chalcone Scaffold

Chalcones, belonging to the flavonoid family, are characterized by a distinctive 1,3-diaryl-2-propen-1-one core structure.[1][2] This open-chain flavonoid consists of two aromatic rings interconnected by a three-carbon α,β-unsaturated carbonyl system, which serves as a crucial pharmacophore.[1][2] Both natural and synthetic chalcones have garnered immense interest in medicinal chemistry and drug development due to their broad and potent pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][3] The versatility and relative ease of synthesis make the chalcone scaffold a privileged structure in the quest for novel therapeutic agents.

The most reliable and widely adopted method for synthesizing these valuable compounds is the Claisen-Schmidt condensation.[1][3] This reaction offers a straightforward and adaptable route to a vast library of chalcone analogues, solidifying its importance in modern drug discovery.[4]

The Claisen-Schmidt Condensation: A Mechanistic Deep Dive

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis, representing a type of crossed-aldol condensation.[5] It involves the reaction between an aromatic ketone (typically an acetophenone derivative) and an aromatic aldehyde that lacks α-hydrogens, under either basic or acidic catalysis.[1][5] The absence of α-hydrogens on the aldehyde simplifies the reaction, preventing self-condensation and leading to a single major product.[5]

Base-Catalyzed Mechanism: A Step-by-Step Analysis

The base-catalyzed pathway is the most frequently employed method due to its efficiency and milder conditions.[3] The mechanism proceeds through several distinct, reversible steps, with the final dehydration driving the reaction to completion.[5][6]

-

Enolate Formation: A strong base, commonly sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the ketone (acetophenone).[5][7] This deprotonation forms a resonance-stabilized enolate ion, a potent nucleophile.[7] The choice of a base that doesn't cause saponification (ester hydrolysis) or other side reactions is critical.[8]

-

Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step results in the formation of a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by the solvent (e.g., ethanol or water), yielding a β-hydroxy ketone, the initial aldol addition product.[5]

-

Dehydration (Elimination): The β-hydroxy ketone readily undergoes base-catalyzed dehydration. The hydroxide ion removes a second, now more acidic, α-proton, forming another enolate. This is followed by the elimination of a hydroxide ion, creating the α,β-unsaturated system characteristic of chalcones. This final elimination step is typically irreversible and provides the thermodynamic driving force for the reaction, as the resulting conjugated system is highly stable.[5]

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Design and Parameter Optimization

The success of a Claisen-Schmidt condensation hinges on the careful selection of reactants and optimization of reaction conditions. A rational approach to experimental design significantly impacts product yield and purity.

Causality of Experimental Choices

-

Reactant Substituents: The electronic nature of substituents on both the aromatic aldehyde and the acetophenone plays a predictable role.

-

On the Aldehyde: Electron-withdrawing groups (e.g., -NO₂, -Cl) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction.

-

On the Acetophenone: Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) enhance the stability of the enolate, which can sometimes slow the initial deprotonation step but may be necessary for certain substrates. Conversely, electron-withdrawing groups increase the acidity of the α-protons, facilitating faster enolate formation.

-

-

Catalyst Selection: While NaOH and KOH are the most common and cost-effective bases, other catalysts can be employed.[9] For sensitive substrates, milder bases like sodium carbonate may be used.[10] In "green" approaches, solid catalysts like iodine-impregnated alumina or even solvent-free grinding with solid NaOH are highly effective.[1][11]

-

Solvent System: Ethanol is the most frequently used solvent as it effectively dissolves the reactants and the base.[3][12] The polarity of the solvent can influence reaction rates. In recent years, a push towards greener chemistry has popularized solvent-free conditions, which often lead to shorter reaction times and simpler work-up procedures.[11][13]

Data Summary: Impact of Reaction Parameters

| Parameter | Variation | Effect on Reaction | Rationale & Citation |

| Aldehyde Substituent | Electron-Withdrawing (e.g., 4-NO₂) | Increased reaction rate, higher yield | Enhances electrophilicity of the carbonyl carbon. |

| Acetophenone Substituent | Electron-Withdrawing (e.g., 4-Cl) | Increased rate of enolate formation | Increases the acidity of α-protons.[11] |

| Catalyst | Strong Base (NaOH, KOH) vs. Mild Base (Na₂CO₃) | Strong bases provide faster reaction times. | More efficient deprotonation of the ketone.[9] |

| Solvent | Ethanol vs. Solvent-Free (Grinding) | Solvent-free often reduces reaction time and simplifies workup. | Higher reactant concentration; mechanical energy input.[11][14] |

| Temperature | Room Temperature vs. Reflux | Higher temperature can increase rate but may promote side reactions. | Provides activation energy for the reaction. |

A Practical Guide: Synthesis and Purification Protocol

This section provides a self-validating, step-by-step protocol for the synthesis of the parent chalcone (1,3-diphenyl-2-propen-1-one) from benzaldehyde and acetophenone.

Experimental Protocol: Synthesis of Chalcone

Materials and Reagents:

-

Acetophenone (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Distilled Water

-

Dilute Hydrochloric Acid (HCl)

-

Standard laboratory glassware (round-bottom flask, beakers, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

-

Thin Layer Chromatography (TLC) apparatus (silica gel plates)[4]

Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve acetophenone (e.g., 0.01 mol) and benzaldehyde (0.01 mol) in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.[3][12]

-

Catalyst Addition: In a separate beaker, prepare a 50% (w/v) aqueous solution of NaOH. While vigorously stirring the ethanol solution of reactants, slowly add the NaOH solution dropwise. The reaction is exothermic, and a color change to yellow or orange is typically observed as the chalcone begins to form.[3][12]

-

Reaction: Continue stirring the mixture at room temperature for 2-4 hours. Often, a precipitate of the chalcone will form during this time.[12] Monitor the reaction's progress using TLC (a common eluent system is 7:3 hexane/ethyl acetate).[12]

-